molecular formula C17H24Cl2N4O4S2 B2736848 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1396877-51-2

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride

Katalognummer B2736848
CAS-Nummer: 1396877-51-2
Molekulargewicht: 483.42
InChI-Schlüssel: ZODRKCXLRQHVRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H24Cl2N4O4S2 and its molecular weight is 483.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigates various heterocycles to improve metabolic stability. This research is crucial for designing more stable and potent inhibitors for cancer therapy and other diseases where PI3K/mTOR pathways play a role. A study by Stec et al. (2011) on benzothiazole analogues exemplifies efforts to enhance drug efficacy and metabolic stability, which is relevant to understanding the potential applications of similar compounds (Stec et al., 2011).

Anticancer Activity

Sulfonamide derivatives, including those with benzothiazole moieties, have been explored for their cytotoxic activity against various cancer cell lines. The synthesis and evaluation of these derivatives reveal potential therapeutic applications in cancer treatment. For example, compounds synthesized by Ghorab et al. (2015) demonstrated potent activity against breast and colon cancer cell lines, showcasing the importance of structural variations in developing new anticancer agents (Ghorab et al., 2015).

Anticonvulsant Properties

Compounds containing benzothiazole and acetamide pharmacophores have been investigated for their anticonvulsant properties. Research into new series of such compounds has led to the identification of promising leads for the development of anticonvulsant drugs. This is exemplified by the work of Amir et al. (2012), who synthesized and screened a series of benzothiazole derivatives, identifying specific morpholino and imidazolyl derivatives as potent anticonvulsant agents (Amir et al., 2012).

Antimicrobial and Antiviral Activities

The synthesis of benzothiazole derivatives with various pharmacophores has also been directed towards evaluating their antimicrobial and antiviral potentials. Studies such as the synthesis and antiviral activity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Chen et al. (2010) contribute to the search for new antimicrobial and antiviral agents. These efforts highlight the versatile applications of benzothiazole and related compounds in combating infectious diseases (Chen et al., 2010).

Enzyme Inhibition

Research into enzyme inhibitors has explored the use of thiazolylsulfonamides and related structures. These compounds have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrases, which are involved in various physiological and pathological processes. The lead development of thiazolylsulfonamides with carbonic anhydrase inhibitory action, as investigated by Carta et al. (2017), underscores the therapeutic potential of these compounds in treating diseases like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).

Eigenschaften

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4S2.ClH/c1-20(28(2,24)25)12-15(23)22(7-6-21-8-10-26-11-9-21)17-19-16-13(18)4-3-5-14(16)27-17;/h3-5H,6-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODRKCXLRQHVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.